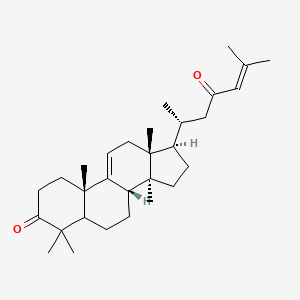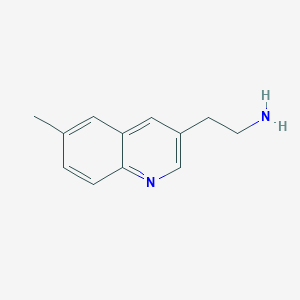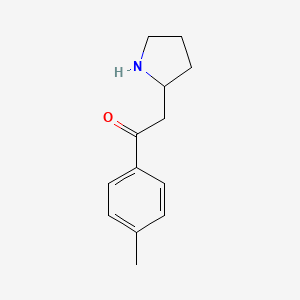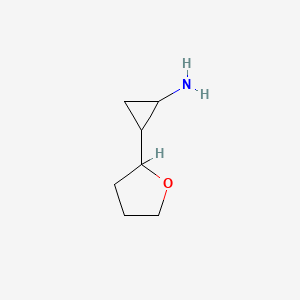![molecular formula C17H17N3O4 B13070803 (13S,17R)-N-[(1E)-(methoxyamino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide](/img/structure/B13070803.png)
(13S,17R)-N-[(1E)-(methoxyamino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (13S,17R)-N-[(1E)-(methoxyamino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide is a complex organic molecule with a unique tetracyclic structure. This compound is of significant interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. Its intricate structure suggests it may have unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (13S,17R)-N-[(1E)-(methoxyamino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide typically involves multiple steps, starting from simpler organic precursors. The synthetic route may include:
Formation of the Tetracyclic Core: This step involves constructing the tetracyclic backbone through a series of cyclization reactions. Common methods include Diels-Alder reactions, intramolecular cyclizations, and ring-closing metathesis.
Functional Group Modifications: Introduction of functional groups such as the methoxyamino and carboxamide groups. This can be achieved through nucleophilic substitution, amidation, and other functional group transformations.
Final Assembly: The final step involves coupling the various fragments to form the complete molecule. This may involve condensation reactions under specific conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability. This includes:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions must be optimized for large-scale production.
Catalyst Selection: Efficient catalysts that can be reused and provide high yields.
Purification Processes: Techniques such as crystallization, chromatography, and distillation to ensure high purity of the final product.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The methoxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the carboxamide group to form amines.
Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the tetracyclic core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amines and alcohols.
Substitution Products: Halogenated and alkylated derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules. Its structure suggests it could interact with proteins, nucleic acids, or cell membranes.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. It may have potential as a therapeutic agent due to its unique structure and functional groups.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of (13S,17R)-N-[(1E)-(methoxyamino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: The compound could inhibit or activate enzymes by binding to their active sites.
Receptors: It may interact with cell surface or intracellular receptors, modulating signal transduction pathways.
DNA/RNA: The compound could intercalate into DNA or RNA, affecting gene expression and protein synthesis.
相似化合物的比较
Similar Compounds
(13S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol: A steroid with a similar tetracyclic structure.
(1R,2S,6S,7S,8S)-1-methyl-3-methylene-8-(1-methylethyl)-tricyclo[4.4.0.0^{2,7}]decane: A tricyclic compound with similar functional groups.
Uniqueness
The uniqueness of (13S,17R)-N-[(1E)-(methoxyamino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide lies in its specific combination of a tetracyclic core with methoxyamino and carboxamide functional groups. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C17H17N3O4 |
|---|---|
分子量 |
327.33 g/mol |
IUPAC 名称 |
(13R,17S)-N-[(E)-methoxyiminomethyl]-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene-16-carboxamide |
InChI |
InChI=1S/C17H17N3O4/c1-22-19-10-18-17(21)20-16-12(9-24-20)8-23-14-7-6-11-4-2-3-5-13(11)15(14)16/h2-7,10,12,16H,8-9H2,1H3,(H,18,19,21)/t12-,16+/m1/s1 |
InChI 键 |
MDSUSHUVDGYWPQ-WBMJQRKESA-N |
手性 SMILES |
CO/N=C/NC(=O)N1[C@H]2[C@H](COC3=C2C4=CC=CC=C4C=C3)CO1 |
规范 SMILES |
CON=CNC(=O)N1C2C(COC3=C2C4=CC=CC=C4C=C3)CO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


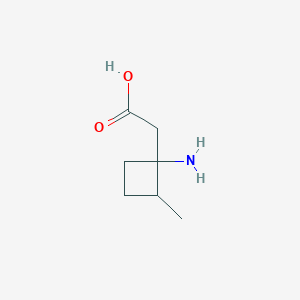

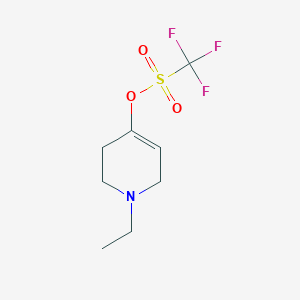
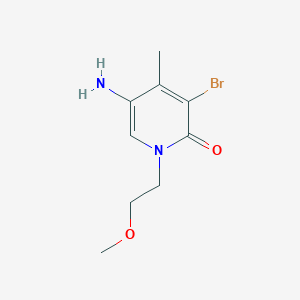
![({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine](/img/structure/B13070738.png)
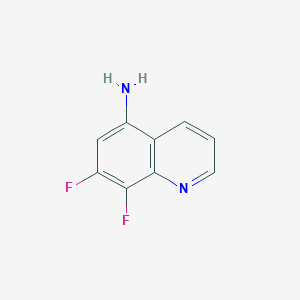
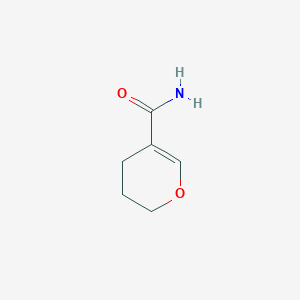
![6-Azaspiro[3.6]decane](/img/structure/B13070743.png)
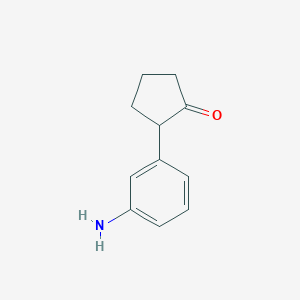
![4-[1-(2-Chloro-6-fluorophenyl)cyclopropyl]piperidine](/img/structure/B13070761.png)
